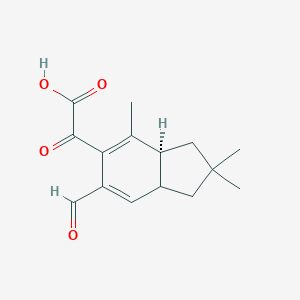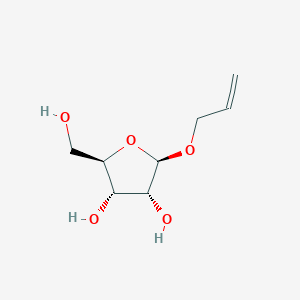
N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide, also known as IPBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. Specifically, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Additionally, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects. Specifically, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in tumor cells. Finally, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide is relatively easy to synthesize and has a relatively low cost compared to other compounds with similar properties. However, one of the main limitations of N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of inflammatory diseases, cancer, and viral infections. Another direction is to explore its potential applications in material science, particularly in the synthesis of organic semiconductors and other advanced materials. Finally, there is a need for further research on the mechanism of action of N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide, particularly with regard to its interactions with specific enzymes and proteins in the body.
Synthesemethoden
N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form 2,5-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-iodopyridine to form N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide. The overall yield of this synthesis method is around 40%.
Wissenschaftliche Forschungsanwendungen
N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In material science, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been used as a building block for the synthesis of various organic materials, including liquid crystals and organic semiconductors. In organic synthesis, N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been used as a catalyst for the synthesis of various organic compounds.
Eigenschaften
Produktname |
N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Molekularformel |
C13H9IN2O3 |
Molekulargewicht |
368.13 g/mol |
IUPAC-Name |
N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H9IN2O3/c14-9-2-4-12(15-6-9)16-13(17)8-1-3-10-11(5-8)19-7-18-10/h1-6H,7H2,(H,15,16,17) |
InChI-Schlüssel |
NIHSVCAEVGDSBT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=C(C=C3)I |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)

![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)

![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)

![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)